molecular formula C17H13BrN4O3S B3448235 3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B3448235
M. Wt: 433.3 g/mol
InChI Key: ONMZNGKFQUUNIV-UHFFFAOYSA-N
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Description

3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring and a pyrimidin-2-ylsulfamoyl substituent on the phenyl group. Its molecular formula is C₁₈H₁₄BrN₄O₃S, with a molecular weight of 437.30 g/mol . The compound’s structure features a benzamide core linked to a sulfamoyl group, which is further substituted with a pyrimidine ring.

Synthetic routes typically involve coupling brominated benzoic acid derivatives with aminophenylsulfamoyl intermediates, as exemplified in protocols for analogous compounds . Its crystal structure and stability have been studied using techniques like X-ray crystallography, with related benzamides showing planar aromatic systems and intermolecular hydrogen bonding .

Properties

IUPAC Name

3-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S/c18-13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)26(24,25)22-17-19-9-2-10-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMZNGKFQUUNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the pyrimidinylsulfamoyl group through a sulfonamide formation reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Modifications : Compounds like RIZ 021 replace the sulfamoyl-phenyl group with a pyridinyl-thiazolyl system, demonstrating enhanced antimycobacterial activity, likely due to improved membrane permeability.
  • Functional Group Additions: The introduction of an isobutyrylamino group () increases hydrophobicity, which may influence metabolic stability or solubility.

Antimycobacterial Activity

  • RIZ 021 (thiazolyl-pyridinyl analog) exhibits potent antimycobacterial activity, attributed to its ability to disrupt cell wall synthesis or interact with mycobacterial enzymes .

Kinase Inhibition

  • The target compound shares structural motifs with kinase inhibitors, such as the pyrimidine ring (common in ATP-competitive inhibitors). For example, N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide () targets kinases via its pyrimidine-amino linkage, achieving IC₅₀ values in the nanomolar range.

Physicochemical Properties

  • Solubility: The pyrimidin-2-ylsulfamoyl group enhances water solubility compared to non-sulfonamide analogs (e.g., nitro or thiazolidinone derivatives) .
  • Metabolic Stability : Bromine substitution at the 3-position may slow oxidative metabolism, as observed in 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-benzamide derivatives .

Crystallographic and Stability Data

  • Crystal structures of related compounds (e.g., 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]benzamide ) reveal planar benzamide cores and intermolecular hydrogen bonds involving the sulfamoyl group . These interactions contribute to thermal stability and crystallinity.
  • In contrast, 4-bromo-N-(2-nitrophenyl)benzamide exhibits a distorted aromatic system due to steric effects from the nitro group, reducing its melting point by ~20°C compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
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3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

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